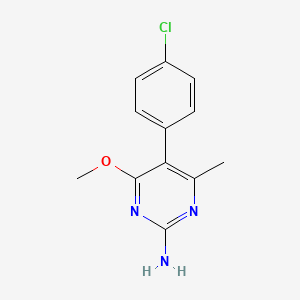
Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- is a chemical compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group attached to a phenyl ring and a hydroxyphenyl group. Its molecular formula is C14H13N3OS, and it has a molecular weight of approximately 271.34 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- can be synthesized through several methods. One common approach involves the reaction of hydrazinecarbothioamide with 2-hydroxybenzaldehyde and phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of phase-transfer catalysis to enhance the reaction efficiency. This method allows for the synthesis of hydrazinecarbothioamide derivatives under milder conditions and with higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted phenyl compounds .
Applications De Recherche Scientifique
Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. It can form complexes with metal ions, which can then participate in various biochemical processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox states within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazinecarbothioamide, 2-[(3,5-dichloro-2-hydroxyphenyl)methylene]-: This compound has similar structural features but includes chlorine atoms, which can alter its chemical properties.
Hydrazinecarbothioamide, 2-[(2-hydroxyphenyl)methylene]-N-phenyl-: This is a closely related compound with slight variations in its molecular structure.
Uniqueness
Hydrazinecarbothioamide, N-(2-hydroxyphenyl)-2-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and undergo diverse chemical reactions makes it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
61291-87-0 |
|---|---|
Formule moléculaire |
C13H13N3OS |
Poids moléculaire |
259.33 g/mol |
Nom IUPAC |
1-anilino-3-(2-hydroxyphenyl)thiourea |
InChI |
InChI=1S/C13H13N3OS/c17-12-9-5-4-8-11(12)14-13(18)16-15-10-6-2-1-3-7-10/h1-9,15,17H,(H2,14,16,18) |
Clé InChI |
OXWRDVDPAGPXDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NNC(=S)NC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


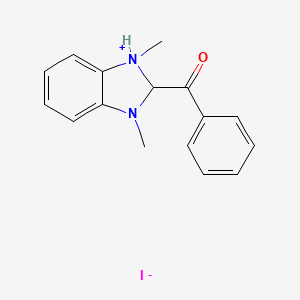
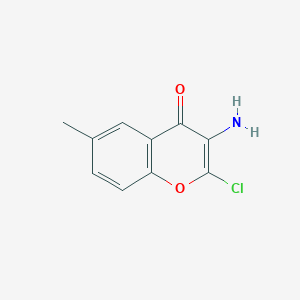
![11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one](/img/structure/B14592097.png)
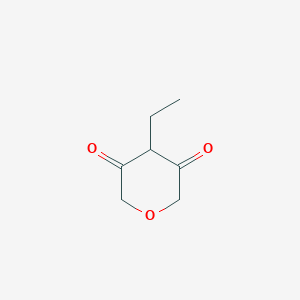
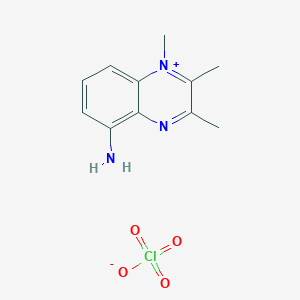
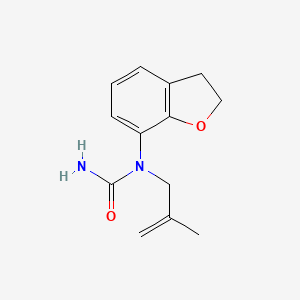

![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)
![6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14592132.png)
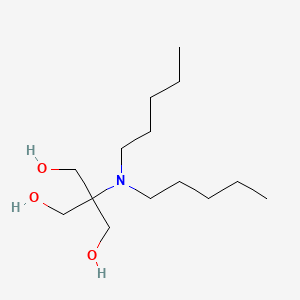
![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14592136.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)
